molecular formula C10H16N2O2S B2753669 4-Sec-butylbenzenesulfonohydrazide CAS No. 869947-10-4

4-Sec-butylbenzenesulfonohydrazide

Cat. No.: B2753669
CAS No.: 869947-10-4
M. Wt: 228.31
InChI Key: UDBATFUGGFUTDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sec-butylbenzenesulfonohydrazide typically involves the reaction of 4-sec-butylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Sec-butylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Sec-butylbenzenesulfonohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfonohydrazide group can form stable complexes with metal ions, which can then participate in catalytic processes or inhibit specific enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sec-butylbenzenesulfonohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-butan-2-ylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-8(2)9-4-6-10(7-5-9)15(13,14)12-11/h4-8,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBATFUGGFUTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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